molecular formula C22H27N5O5S B446616 N-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

N-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B446616
M. Wt: 473.5g/mol
InChI Key: PJBZDDZZJUMEDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with the molecular formula C22H27N5O5S. This compound is characterized by its unique structure, which includes an adamantyl group, a sulfonyl group, and a pyrazole ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps The nitro group is then added to the phenyl ring, and the pyrazole ring is formed through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxides.

Scientific Research Applications

N-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE: shares similarities with other sulfonyl and pyrazole derivatives.

    This compound: is compared with compounds like sulfonylureas and other pyrazole-based molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its adamantyl group provides steric hindrance, enhancing its stability and specificity in reactions.

Properties

Molecular Formula

C22H27N5O5S

Molecular Weight

473.5g/mol

IUPAC Name

N-[4-(1-adamantylsulfamoyl)phenyl]-2,5-dimethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C22H27N5O5S/c1-13-19(27(29)30)20(26(2)24-13)21(28)23-17-3-5-18(6-4-17)33(31,32)25-22-10-14-7-15(11-22)9-16(8-14)12-22/h3-6,14-16,25H,7-12H2,1-2H3,(H,23,28)

InChI Key

PJBZDDZZJUMEDW-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC34CC5CC(C3)CC(C5)C4)C

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC34CC5CC(C3)CC(C5)C4)C

Origin of Product

United States

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